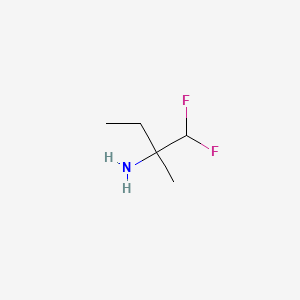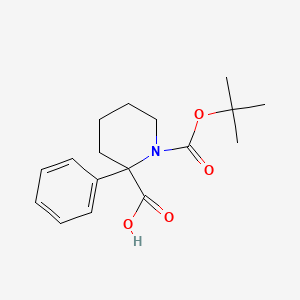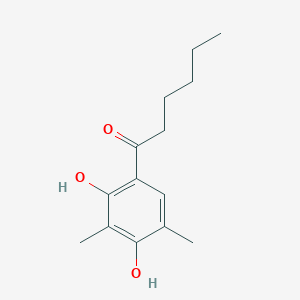
(1H-Pyrrol-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrrol-1-yl)boronic acid is an organoboron compound that features a pyrrole ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: (1H-Pyrrol-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of pyrrole derivatives. For instance, the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation is a reported method . Another method involves the hydroboration of pyrrole derivatives, where the addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using palladium catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions: (1H-Pyrrol-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and organic halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, which facilitate the formation of the alkoxo-palladium intermediate.
Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
(1H-Pyrrol-1-yl)boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
Material Science: Utilized in the synthesis of conductive polymers and other advanced materials.
作用機序
The mechanism of action of (1H-Pyrrol-1-yl)boronic acid in coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The boronic acid group transfers to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
(1-Methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group at the 1-position.
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: Contains a cyano group, offering different reactivity and applications.
Uniqueness: (1H-Pyrrol-1-yl)boronic acid is unique due to its specific reactivity in coupling reactions and its ability to form stable carbon-carbon bonds under mild conditions. This makes it a valuable tool in organic synthesis and medicinal chemistry.
特性
分子式 |
C4H6BNO2 |
|---|---|
分子量 |
110.91 g/mol |
IUPAC名 |
pyrrol-1-ylboronic acid |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)6-3-1-2-4-6/h1-4,7-8H |
InChIキー |
FEWRVMAYKGCHTR-UHFFFAOYSA-N |
正規SMILES |
B(N1C=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
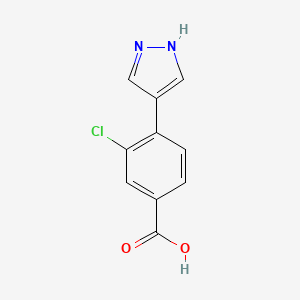
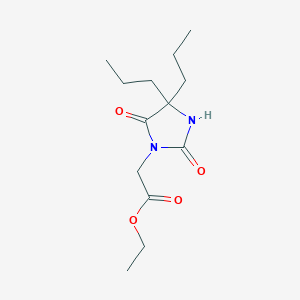
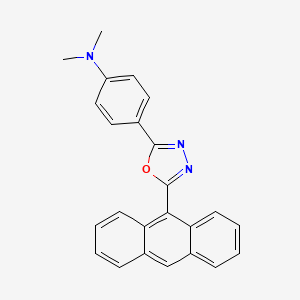
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
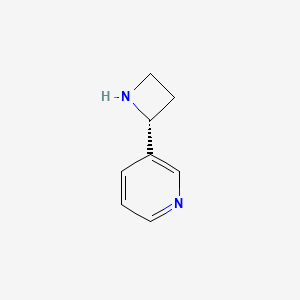
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
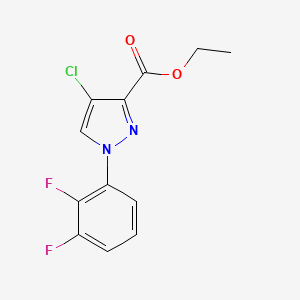

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
